molecular formula C9H9NO2 B6252550 5-ethynyl-2,3-dimethoxypyridine CAS No. 1256818-53-7

5-ethynyl-2,3-dimethoxypyridine

Cat. No. B6252550
CAS RN: 1256818-53-7
M. Wt: 163.2
InChI Key:
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Description

5-Ethynyl-2,3-dimethoxypyridine (EDMP) is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound with a five-membered ring containing an ethynyl group and two methoxy groups. EDMP is a colorless solid with a melting point of 64°C and a boiling point of 171°C. It is soluble in organic solvents such as acetone, benzene, and ethanol, and is also soluble in water.

Mechanism of Action

5-ethynyl-2,3-dimethoxypyridine is an electron-rich molecule, which makes it a good nucleophile. It is able to react with electrophiles such as carbonyl compounds and halides to form new covalent bonds. This compound can also act as a Lewis acid, which enables it to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may interact with certain enzymes, such as cytochrome P450, and may also have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethynyl-2,3-dimethoxypyridine in laboratory experiments include its low cost, low toxicity, and its ability to act as a catalyst for a variety of reactions. However, it is important to note that this compound is a highly reactive compound, and should be handled with care.

Future Directions

The potential applications of 5-ethynyl-2,3-dimethoxypyridine in scientific research are vast. Further research is needed to explore its potential as a catalyst for the synthesis of polymers and biologically active compounds. Additionally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential interactions with enzymes and gene expression. Finally, further research is needed to explore the potential of this compound as a reagent for the synthesis of novel compounds.

Synthesis Methods

5-ethynyl-2,3-dimethoxypyridine is synthesized from commercially available reagents such as 2-bromo-3-methoxypropionitrile, sodium ethoxide, and 2,3-dimethoxypyridine. The reaction involves the nucleophilic addition of bromine to 2-bromo-3-methoxypropionitrile, followed by the addition of sodium ethoxide to the resulting intermediate. The final step involves deprotonation of the 2,3-dimethoxypyridine to yield this compound.

Scientific Research Applications

5-ethynyl-2,3-dimethoxypyridine has been studied for its potential applications in scientific research, particularly in the field of organic synthesis. It has been used as a building block for the synthesis of a variety of compounds, including heterocycles, polycyclic compounds, and polymers. This compound has also been used as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-2,3-dimethoxypyridine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dimethoxypyridine", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "anhydrous sodium sulfate" ], "Reaction": [ "The first step involves the deprotonation of 2,3-dimethoxypyridine using sodium amide in diethyl ether to form the corresponding sodium salt.", "Next, acetylene is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with chloroform and the organic layer is separated and washed with water.", "The organic layer is then dried over magnesium sulfate and concentrated under reduced pressure to obtain a crude product.", "The crude product is then purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent.", "The purified product is then treated with sulfuric acid to remove the methoxy groups and the resulting mixture is quenched with sodium bicarbonate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The final product, 5-ethynyl-2,3-dimethoxypyridine, is obtained by concentration under reduced pressure." ] }

CAS RN

1256818-53-7

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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